4-(4-Méthanesulfonylphénoxy)aniline

Vue d'ensemble

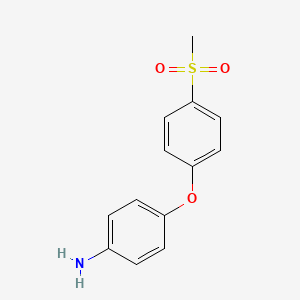

Description

4-(4-Methanesulfonylphenoxy)aniline is an organic compound with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol. It is known for its unique properties and is commonly used in scientific experiments. The compound consists of a phenylamine group attached to a methanesulfonylphenoxy group, making it a versatile molecule in various chemical reactions and applications.

Applications De Recherche Scientifique

4-(4-Methanesulfonylphenoxy)aniline has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methanesulfonylphenoxy)aniline typically involves the reaction of 4-nitrophenol with methanesulfonyl chloride to form 4-nitrophenyl methanesulfonate. This intermediate is then subjected to a nucleophilic substitution reaction with aniline to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In industrial settings, the production of 4-(4-Methanesulfonylphenoxy)aniline may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Methanesulfonylphenoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Bases like sodium hydroxide and potassium carbonate facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, substituted anilines, and various phenoxy compounds .

Mécanisme D'action

The mechanism of action of 4-(4-Methanesulfonylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and function. The methanesulfonyl group plays a crucial role in binding to the active site of the enzyme, leading to inhibition .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methanesulfonylaniline: Similar structure but lacks the phenoxy group.

4-Phenoxyaniline: Similar structure but lacks the methanesulfonyl group.

4-Nitrophenoxyaniline: Contains a nitro group instead of a methanesulfonyl group.

Uniqueness

4-(4-Methanesulfonylphenoxy)aniline is unique due to the presence of both the methanesulfonyl and phenoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various chemical and biological applications .

Activité Biologique

4-(4-Methanesulfonylphenoxy)aniline, with the molecular formula C13H13NO3S and a molecular weight of 263.31 g/mol, is an organic compound recognized for its diverse applications in scientific research, particularly in the fields of chemistry and biology. Its structure consists of a phenylamine group linked to a methanesulfonylphenoxy group, providing unique chemical properties that facilitate various biological interactions.

The biological activity of 4-(4-Methanesulfonylphenoxy)aniline primarily involves its role as an enzyme inhibitor. The methanesulfonyl group is crucial for binding to the active sites of specific enzymes, leading to inhibition and modulation of their activity. This characteristic positions the compound as a potential candidate for therapeutic applications, particularly in treating diseases characterized by abnormal enzyme activity.

Enzyme Inhibition Studies

Research has demonstrated that 4-(4-Methanesulfonylphenoxy)aniline exhibits significant inhibitory effects on various enzymes:

- Enzyme Targets : The compound has been investigated for its inhibitory effects on enzymes involved in metabolic pathways, which are crucial for maintaining cellular homeostasis.

- IC50 Values : Specific studies have reported IC50 values indicating the concentration required to inhibit 50% of enzyme activity, showcasing the potency of this compound in biochemical assays.

Case Studies and Research Findings

- Antitumor Activity : A study explored the compound's potential against cancer cell lines, revealing that it exhibits cytotoxic effects comparable to established chemotherapeutics. The findings suggest a mechanism involving apoptosis induction in tumor cells, although further investigation is needed to elucidate the precise pathways involved .

- Glucokinase Activation : Recent research highlighted the compound's role as a glucokinase activator, which is significant in managing type 2 diabetes. Molecular docking studies indicated favorable interactions between the compound and glucokinase, suggesting its potential as a therapeutic agent for glucose regulation .

- Protein Interactions : Investigations into protein-ligand interactions have shown that 4-(4-Methanesulfonylphenoxy)aniline can modulate protein functions through competitive inhibition. This property has implications for drug design targeting various diseases where protein dysregulation occurs .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methanesulfonylaniline | Lacks phenoxy group | Moderate enzyme inhibition |

| 4-Phenoxyaniline | Lacks methanesulfonyl group | Limited biological applications |

| 4-Nitrophenoxyaniline | Contains nitro group instead of methanesulfonyl | Reduced cytotoxicity |

The unique combination of both methanesulfonyl and phenoxy groups in 4-(4-Methanesulfonylphenoxy)aniline enhances its reactivity and biological activity compared to similar compounds.

Applications in Drug Development

Due to its biological properties, 4-(4-Methanesulfonylphenoxy)aniline is being considered in drug development processes:

- Therapeutic Potential : Its role as an enzyme inhibitor makes it a candidate for developing drugs targeting metabolic disorders and cancers.

- Synthetic Pathways : The synthesis of this compound is relatively straightforward, involving reactions such as nucleophilic substitution, making it accessible for large-scale production.

Propriétés

IUPAC Name |

4-(4-methylsulfonylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-18(15,16)13-8-6-12(7-9-13)17-11-4-2-10(14)3-5-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPRHFLWIYEAGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.